molecular formula C19H27FN6O B5348494 4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one

4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one

Katalognummer B5348494
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: BPFGEAMRAYIIPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one, also known as Ro 15-4513, is a chemical compound that has been extensively studied for its potential use as a research tool in the field of neuroscience. This compound belongs to the class of benzodiazepine receptor ligands and has been shown to have a high affinity for the GABA-A receptor.

Wirkmechanismus

4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one 15-4513 acts as a competitive antagonist of the benzodiazepine site on the GABA-A receptor. This means that it binds to the same site as benzodiazepines, but instead of enhancing the receptor's activity, it blocks it. This leads to a decrease in the inhibitory effects of GABA on the central nervous system, which can result in increased neuronal excitability.
Biochemical and Physiological Effects
This compound 15-4513 has been shown to have a number of biochemical and physiological effects, including the following:
- Decreased inhibitory effects of GABA on the central nervous system
- Increased neuronal excitability
- Antagonism of the effects of benzodiazepines on the GABA-A receptor
- Potential use in the treatment of alcohol withdrawal syndrome

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one 15-4513 in lab experiments is its high affinity for the GABA-A receptor. This means that it can be used to study the receptor's function and structure with a high degree of specificity. However, there are also some limitations to its use, including its potential toxicity and the fact that it is not selective for the benzodiazepine site on the receptor.

Zukünftige Richtungen

There are a number of potential future directions for research on 4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one 15-4513, including the following:
- Further studies on the structure and function of the GABA-A receptor
- Investigations into the potential use of this compound 15-4513 in the treatment of alcohol withdrawal syndrome
- Development of more selective ligands for the benzodiazepine site on the GABA-A receptor
- Exploration of the potential use of this compound 15-4513 in the treatment of other neurological disorders, such as epilepsy and anxiety disorders.

Synthesemethoden

The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one 15-4513 involves a multi-step process that begins with the reaction of 4-fluorobenzyl chloride with isopropylamine to form 4-fluorobenzylisopropylamine. This intermediate is then reacted with 3-(1H-tetrazol-1-yl)propyl chloride to form the final product, this compound 15-4513. The overall yield of this synthesis method is around 35%.

Wissenschaftliche Forschungsanwendungen

4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one 15-4513 has been used extensively in scientific research as a tool to study the GABA-A receptor and its role in the central nervous system. It has been shown to be a potent antagonist of the benzodiazepine site on the GABA-A receptor, which has led to its use in studies of the receptor's function and structure. This compound 15-4513 has also been used to investigate the effects of alcohol on the GABA-A receptor, as well as its potential use in the treatment of alcohol withdrawal syndrome.

Eigenschaften

IUPAC Name

4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1-[3-(tetrazol-1-yl)propyl]-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN6O/c1-15(2)18-13-24(9-3-10-25-14-21-22-23-25)11-8-19(27)26(18)12-16-4-6-17(20)7-5-16/h4-7,14-15,18H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFGEAMRAYIIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CCCN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.